Crenolanib functions as a type I tyrosine kinase inhibitor. [, , , , , ] Type I inhibitors bind preferentially to the active conformation of kinases, as demonstrated by Crenolanib's higher affinity for phosphorylated ABL1 compared to its non-phosphorylated form. [] This binding prevents the kinase from phosphorylating downstream signaling molecules, ultimately inhibiting the signaling pathways they regulate.
Crenolanib exhibits a strong binding affinity for both wild-type and mutant forms of FLT3, including those with internal tandem duplications (ITD) and mutations at the D835 and F691 residues. [, , ] It displays significantly higher affinity for the activated forms of FLT3, particularly FLT3-ITD, FLT3-D835Y, and FLT3-D835V, compared to a wide range of other kinases. [] This selectivity for mutant FLT3 isoforms makes it a promising candidate for targeted therapy in cancers driven by these mutations.
Besides FLT3, Crenolanib also inhibits PDGFR alpha and beta, exhibiting greater potency against certain imatinib-resistant PDGFRA mutations like D842V compared to imatinib itself. []
Crenolanib is classified as a benzimidazole derivative and is primarily recognized as a type I pan-FLT3 (FMS-like Tyrosine Kinase 3) inhibitor. It selectively targets both wild-type and mutant isoforms of FLT3 and other related receptor tyrosine kinases, such as platelet-derived growth factor receptor alpha (PDGFRα) and beta (PDGFRβ) . The compound is currently undergoing clinical trials for various malignancies, including acute myeloid leukemia (AML), gastrointestinal stromal tumors (GIST), and glioma .
The synthesis of crenolanib has been achieved through multiple methods. A notable synthetic route involves the following steps:
Crenolanib's molecular structure is characterized by its benzimidazole core, which plays a crucial role in its biological activity. The compound has a unique binding affinity for active conformations of kinases due to specific structural features:
Crenolanib undergoes various chemical reactions primarily involving phosphorylation and dephosphorylation processes within cellular environments:
These properties highlight crenolanib’s potential in overcoming resistance often encountered with other kinase inhibitors.
Crenolanib exerts its therapeutic effects primarily through the inhibition of receptor tyrosine kinases involved in oncogenic signaling pathways:
Crenolanib exhibits several important physical and chemical properties:
Crenolanib's applications are primarily focused on oncology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: